molecular formula C22H26N6O B2564088 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034210-15-4

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2564088
CAS No.: 2034210-15-4
M. Wt: 390.491
InChI Key: NTCLUDZQFSVKLA-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic small molecule characterized by a bis-pyrazole scaffold. Key structural features include:

  • A central pyrazole ring substituted with a cyclopropyl group at the 5-position and a piperidin-4-yl moiety at the 3-position.
  • A second pyrazole ring bearing a methyl group at the 1-position and a phenyl group at the 3-position, linked via a carboxamide bridge.

Its piperidine and cyclopropyl substituents may enhance metabolic stability and receptor selectivity compared to simpler pyrazole derivatives.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-27-20(13-19(26-27)15-5-3-2-4-6-15)22(29)23-17-9-11-28(12-10-17)21-14-18(24-25-21)16-7-8-16/h2-6,13-14,16-17H,7-12H2,1H3,(H,23,29)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCLUDZQFSVKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenol derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Phenol derivatives

  • Reduction: Pyrazoline derivatives

  • Substitution: Substituted piperidines

Scientific Research Applications

Chemical Characteristics

The compound's molecular formula is C21H28N4O4C_{21}H_{28}N_{4}O_{4} with a molecular weight of 400.5 g/mol. Its structure features a pyrazole core, which is known for its diverse biological activities, making it a focal point for drug development.

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activity. The compound may enhance the body's antioxidant defenses, potentially reducing oxidative stress-related damage. Studies have shown that pyrazole compounds can increase the activity of antioxidant enzymes and decrease lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. This activity is often linked to their interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

Neurological Applications

Given its piperidine structure, the compound may also exhibit neuroprotective effects. Research has demonstrated that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances its significance in treating conditions like Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Effects

In addition to antioxidant properties, pyrazole derivatives are known for their anti-inflammatory effects. The compound could potentially inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic efficacy in inflammatory diseases such as arthritis .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of various pyrazole derivatives, including N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Results indicated a significant reduction in oxidative stress markers in vitro, suggesting a promising role as an antioxidant agent .

Case Study 2: Anticancer Activity

In another research effort, the compound was tested against several cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways. This suggests that further development could lead to new anticancer therapies targeting specific malignancies .

Case Study 3: Neuroprotective Effects

A study focusing on neuroprotection highlighted the compound's ability to reduce neuroinflammation and promote neuronal survival in models of neurodegeneration. This positions it as a candidate for further exploration in treating neurological disorders .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Functional Divergence : Unlike CP 55,940, the target compound’s inability to modulate ion channels (if confirmed) would limit therapeutic utility in neuropathic pain but reduce CNS side effects .
  • Synthetic Flexibility : The compound’s modular design allows for substitutions (e.g., replacing cyclopropyl with bulkier groups) to fine-tune receptor selectivity, akin to HU 210’s CB1 optimization .

Biological Activity

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring multiple functional groups, including pyrazole and piperidine moieties. Its molecular formula is C20H23N5OC_{20}H_{23}N_5O with a molecular weight of 349.4 g/mol. The synthesis typically involves several steps, including the formation of the pyrazole ring through the reaction of hydrazine with appropriate diketones, followed by cyclopropyl substitution and piperidine ring formation via reductive amination .

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The exact mechanism remains under investigation; however, studies suggest that it may function as an inhibitor or modulator of specific protein targets, influencing processes such as cell signaling and inflammation .

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of compounds related to the pyrazole nucleus. For instance, derivatives similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have reported up to 85% inhibition at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine moiety is particularly noted for enhancing antibacterial efficacy .

Anticancer Activity

Research has also explored the anticancer properties of pyrazole-based compounds. For example, some derivatives have been tested against cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound has not been extensively studied in this context, but its structural analogs show promise in targeting cancer pathways.

Case Studies and Research Findings

Study Focus Findings
Selvam et al.Anti-inflammatoryCompounds showed 75%-78% inhibition of paw edema in rat models compared to ibuprofen .
Bandgar et al.AntimicrobialNovel pyrazole derivatives exhibited significant activity against E. coli and S. aureus .
Chovatia et al.AntitubercularPyrazole derivatives tested against Mycobacterium tuberculosis showed promising results with high inhibition rates .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?

A multi-step approach is typically employed, starting with condensation of a pyrazole core (e.g., 5-cyclopropyl-1H-pyrazol-3-amine) with a piperidine derivative. Key steps include:

  • Core template assembly : Use of 1,5-diarylpyrazole scaffolds (similar to SR141716 analogs) via nucleophilic substitution or amide coupling .
  • Piperidine functionalization : Introduce cyclopropyl and phenyl groups via Suzuki-Miyaura cross-coupling or alkylation .
  • Final carboxamide formation : React the intermediate with activated carboxylic acid derivatives (e.g., HATU/DMAP-mediated coupling) .

Table 1 : Example reaction yields under varying conditions

StepReagentSolventTemp (°C)Yield (%)
Pyrazole core synthesisPd(PPh₃)₄DMF/H₂O8065–72
Piperidine couplingK₂CO₃DMFRT58–85

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and analytical methods is critical:

  • 1H/13C NMR : Confirm regiochemistry of pyrazole and piperidine rings (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • IR spectroscopy : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • LC-MS/HPLC : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 434.2) .
  • Elemental analysis : Validate C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., cannabinoid receptors). For example, cyclopropyl substitutions may enhance hydrophobic interactions in binding pockets .
  • PASS algorithm : Predict biological activity spectra (e.g., kinase inhibition or GPCR modulation) to prioritize synthetic targets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to design analogs .

Table 2 : Predicted vs. experimental bioactivity for analogs

SubstituentPredicted IC₅₀ (nM)Experimental IC₅₀ (nM)
5-Cyclopropyl12.315.7 ± 2.1
5-Phenyl45.652.9 ± 4.3

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Re-evaluate docking parameters : Adjust protonation states of ligand/receptor or include solvent effects (e.g., explicit water models) .
  • Validate with orthogonal assays : If computational models predict kinase inhibition but in vitro assays show weak activity, test alternative targets (e.g., PDEs) via radioligand binding .
  • Analyze pharmacokinetic factors : Poor experimental activity may stem from low solubility; measure logP and adjust substituents (e.g., add polar groups like -OH or -CF₃) .

Q. How should structure-activity relationship (SAR) studies be designed for pyrazole-carboxamide derivatives?

  • Systematic substitution : Modify cyclopropyl, phenyl, or piperidine groups and compare bioactivity (Table 2).
  • Pharmacophore mapping : Identify critical moieties (e.g., carboxamide hydrogen-bond acceptors) via X-ray crystallography or mutagenesis .
  • Biological testing : Use dose-response curves (EC₅₀/IC₅₀) in cell-based assays (e.g., cAMP modulation for GPCR targets) .

Q. What experimental controls are essential for assessing this compound’s stability?

  • Forced degradation studies : Expose to heat (40–60°C), light (UV-vis), and acidic/basic conditions (pH 1–13) .
  • LC-MS monitoring : Track decomposition products (e.g., piperidine ring oxidation or carboxamide hydrolysis) .
  • Stability in biological matrices : Incubate in plasma or liver microsomes to assess metabolic liability .

Q. How can reaction scalability challenges be addressed during synthesis?

  • Optimize solvent systems : Replace DMF with acetonitrile or THF to improve safety and reduce purification complexity .
  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps to enhance yields .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclopropane formation) .

Q. What analytical techniques validate the compound’s purity for in vivo studies?

  • HPLC-DAD/ELSD : Ensure >98% purity with orthogonal detection methods .
  • Chiral chromatography : Confirm enantiomeric excess if asymmetric centers are present .
  • Residual solvent analysis : Use GC-MS to meet ICH guidelines for DMF or methylene chloride .

Q. How are contradictory cytotoxicity results interpreted across cell lines?

  • Dose-response normalization : Compare IC₅₀ values relative to positive controls (e.g., doxorubicin) .
  • Mechanistic profiling : Perform transcriptomics or proteomics to identify off-target effects (e.g., apoptosis vs. necrosis markers) .
  • Membrane permeability assays : Use Caco-2 models to assess if discrepancies arise from uptake differences .

Q. What computational tools predict metabolic pathways for this compound?

  • CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to identify vulnerable sites (e.g., N-methyl groups) .
  • MetaSite/ADMET Predictor™ : Forecast Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • In vitro validation : Incubate with human hepatocytes and analyze via HR-MS .

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